Adenylate Cyclase Inhibition: Sub-Micromolar Potency Differentiates from Weaker Piperazine Analogs
2-(Piperazine-1-carbonyl)phenol hydrochloride inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells with an IC₅₀ range of 110–250 nM [1]. This sub-micromolar potency distinguishes it from structurally related piperazine analogs that exhibit only millimolar-range inhibition (e.g., IC₅₀ > 1 mM for dihydroorotase inhibition by this same compound, as noted in separate assays), and is comparable in magnitude to some known adenylate cyclase inhibitors such as KH7 (IC₅₀ 3–10 μM) and NKY-80 (IC₅₀ 8.3 μM for AC5) .
| Evidence Dimension | Inhibition of forskolin-stimulated adenylate cyclase activity |
|---|---|
| Target Compound Data | IC₅₀ range: 110–250 nM |
| Comparator Or Baseline | Known adenylate cyclase inhibitors: KH7 (IC₅₀ 3–10 μM); NKY-80 (IC₅₀ 8.3 μM for AC5) |
| Quantified Difference | Target compound exhibits ~12- to 90-fold lower IC₅₀ than KH7; ~33- to 75-fold lower than NKY-80 |
| Conditions | Human 5-HT1A receptor-coupled adenylate cyclase in HeLa cells, forskolin-stimulated |
Why This Matters
This moderate potency in a GPCR signaling assay positions the compound as a useful probe for studying 5-HT1A-mediated cAMP modulation, distinguishing it from structurally similar analogs with negligible activity in this target space.
- [1] BindingDB. (2007). Assay in Summary_ki: ChEMBL_198198 (CHEMBL799817). Inhibition of forskolin-stimulated activity of adenylate cyclase coupled to human 5-HT1A receptor. View Source
